Cas no 1805694-73-8 (Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate)

Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate
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- インチ: 1S/C14H18O4/c1-4-18-13(15)8-6-11-5-7-12(10(2)9-11)14(16)17-3/h5,7,9H,4,6,8H2,1-3H3
- InChIKey: JHMCIOOPHSCZMP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CCC1C=CC(C(=O)OC)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.6
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010004926-1g |
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |
1805694-73-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010004926-250mg |
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |
1805694-73-8 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010004926-500mg |
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate |
1805694-73-8 | 97% | 500mg |
798.70 USD | 2021-07-06 |
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoateに関する追加情報
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate (CAS No. 1805694-73-8): A Comprehensive Overview
Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate, identified by its CAS number 1805694-73-8, is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a complex structure with a benzoate core and an ethoxypropyl side chain, has garnered attention due to its potential applications in drug development and material science. The detailed exploration of its chemical properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its value in modern chemical research.
The molecular structure of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate consists of a benzene ring substituted with a methyl group at the 2-position and an ester group at the 4-position. The presence of the ethoxypropyl side chain introduces additional functional groups, making it a versatile intermediate for various chemical transformations. This structural complexity allows for diverse interactions with biological targets, which is crucial for its role in pharmaceutical applications.
In recent years, the compound has been studied for its potential as an intermediate in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to serve as a precursor for more complex structures, including those with pharmacological activity. The benzoate moiety is known for its stability and compatibility with various functional groups, making it an ideal candidate for further derivatization.
One of the most compelling aspects of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate is its role in the development of novel therapeutic agents. The ethoxypropyl side chain can be modified to introduce specific biological activities, such as receptor binding or enzyme inhibition. This flexibility has led to investigations into its potential use in treating a range of conditions, from inflammatory diseases to neurological disorders. The compound's ability to undergo selective modifications without compromising structural integrity makes it a valuable asset in medicinal chemistry.
The synthesis of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps include the formation of the ester group and the introduction of the ethoxypropyl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods underscore the importance of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate as a building block in modern organic synthesis.
Recent studies have also explored the compound's properties in material science applications. Its unique molecular structure and functional groups make it suitable for use in polymers, coatings, and other advanced materials. Researchers are investigating its potential as a monomer or additive to enhance material properties such as thermal stability and mechanical strength. These findings suggest that Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate could play a significant role beyond traditional pharmaceuticals.
The safety and handling of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate are critical considerations in both laboratory and industrial settings. While not classified as hazardous under standard conditions, proper protocols must be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. Compliance with regulatory guidelines ensures that researchers can utilize this compound effectively while maintaining safety standards.
Future research directions for Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate include exploring new synthetic pathways and expanding its applications in drug discovery. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of derivatives with enhanced biological activity. Additionally, collaborations between academia and industry will likely drive innovation, leading to novel applications that leverage the compound's unique properties.
In conclusion, Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate (CAS No. 1805694-73-8) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its complex structure, synthetic versatility, and emerging research applications make it a valuable asset for chemists and researchers worldwide. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in advancing chemical research and innovation.
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